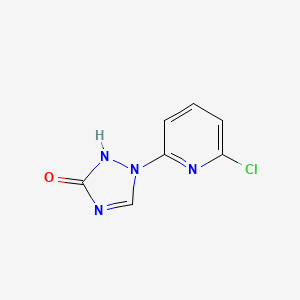

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Description

BenchChem offers high-quality 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-chloropyridin-2-yl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O/c8-5-2-1-3-6(10-5)12-4-9-7(13)11-12/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHMOISHVNOJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)N2C=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363106 | |

| Record name | 1-(6-Chloropyridin-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80714-26-7 | |

| Record name | 1-(6-Chloropyridin-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

Introduction

1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. Its structural scaffold, combining a substituted pyridine ring with a 1,2,4-triazol-3-ol moiety, makes it a valuable intermediate for the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this target molecule, intended for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and aim to provide a clear, replicable, and insightful resource for the synthesis of this important compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol, suggests a disconnection at the N-N bond of the triazole ring, leading back to the key intermediate, 2-chloro-6-hydrazinylpyridine. The triazol-3-ol ring can then be conceptually formed from the reaction of this hydrazine with a suitable C1 electrophile capable of undergoing cyclization. This approach is advantageous as 2-chloro-6-hydrazinylpyridine is a readily accessible starting material, either through commercial sources or a straightforward synthesis from 2,6-dichloropyridine.

The forward synthesis, therefore, will be presented in two primary stages:

-

Synthesis of the Key Intermediate: Preparation of 2-chloro-6-hydrazinylpyridine from 2,6-dichloropyridine.

-

Formation and Cyclization to the Triazol-3-ol Ring: Reaction of 2-chloro-6-hydrazinylpyridine with a carbonyl source to form a semicarbazide intermediate, followed by intramolecular cyclization.

This strategy offers a convergent and efficient route to the desired product, leveraging well-established and high-yielding chemical transformations.

Part 1: Synthesis of 2-chloro-6-hydrazinylpyridine

The initial step in the synthesis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is the preparation of the crucial precursor, 2-chloro-6-hydrazinylpyridine. This is typically achieved through the nucleophilic aromatic substitution of a chlorine atom in 2,6-dichloropyridine with hydrazine.

Reaction Scheme:

Caption: Synthesis of 2-chloro-6-hydrazinylpyridine from 2,6-dichloropyridine.

Experimental Protocol:

A detailed experimental procedure for the synthesis of 2-chloro-6-hydrazinylpyridine is as follows:

-

To a solution of 2,6-dichloropyridine in a suitable solvent such as ethanol or water, an excess of hydrazine hydrate is added.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is then purified, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield pure 2-chloro-6-hydrazinylpyridine.

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichloropyridine | [1][2] |

| Reagent | Hydrazine hydrate | [1][2] |

| Solvent | Ethanol or Water | [3] |

| Reaction Temperature | Reflux | [3] |

| Typical Yield | 65-85% | [3] |

Part 2: Formation of the 1,2,4-Triazol-3-ol Ring

The second and final stage of the synthesis involves the construction of the 1,2,4-triazol-3-ol ring from the 2-chloro-6-hydrazinylpyridine intermediate. A common and effective method for this transformation is the reaction of the hydrazine with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), followed by cyclization. This proceeds through a semicarbazide intermediate. An alternative pathway involves the use of cyanogen bromide.

Pathway A: Cyclization using a Phosgene Equivalent

This pathway is often preferred due to the manageable nature of phosgene equivalents compared to gaseous phosgene.

Caption: Formation of the triazol-3-ol ring via a semicarbazide intermediate.

-

Formation of the Semicarbazide Intermediate: 2-chloro-6-hydrazinylpyridine is dissolved in an inert solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), and cooled in an ice bath. A solution of the phosgene equivalent (e.g., triphosgene) in the same solvent is added dropwise in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the generated acid. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Cyclization: The intermediate semicarbazide can be isolated or, more conveniently, cyclized in situ. Cyclization is typically induced by heating the reaction mixture to reflux or by the addition of a base.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol.

| Parameter | Value/Condition | Rationale |

| Carbonyl Source | Triphosgene, CDI | Safer and easier to handle alternatives to phosgene gas. |

| Solvent | THF, DCM | Inert solvents that are suitable for the reaction conditions. |

| Base | Triethylamine, DIPEA | To neutralize the HCl or other acidic byproducts formed. |

| Cyclization Condition | Heat or Base | Promotes the intramolecular nucleophilic attack to form the triazole ring. |

Pathway B: Cyclization using Cyanogen Bromide

An alternative approach for the formation of the triazole ring involves the use of cyanogen bromide.

Caption: Direct formation of the triazol-3-ol ring using cyanogen bromide.

-

2-chloro-6-hydrazinylpyridine is dissolved in a suitable solvent, such as methanol.

-

A solution of cyanogen bromide in the same solvent is added, followed by the addition of a base, such as sodium bicarbonate, to maintain a neutral to slightly basic pH.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC.

-

The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with an organic solvent.

-

The organic extracts are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Conclusion

The synthesis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol can be efficiently achieved through a two-stage process starting from the readily available 2,6-dichloropyridine. The key steps involve the formation of 2-chloro-6-hydrazinylpyridine followed by the construction of the 1,2,4-triazol-3-ol ring using either a phosgene equivalent or cyanogen bromide. The choice of the specific cyclization agent may depend on the availability of reagents and the desired scale of the synthesis. The protocols outlined in this guide are based on well-established chemical principles and provide a solid foundation for the successful synthesis of this valuable heterocyclic compound. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

Wang, Z., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2567. [Link]

-

Zoppellaro, G., et al. (2004). 2-Bromo-6-hydrazinylpyridine. Acta Crystallographica Section E: Structure Reports Online, 60(Pt 12), o2243–o2245. [Link]

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P

- CN103709175B - The one-step synthesis of the chloro-3H-oxazole of 6-also [4,5-b] pyridin-2-ones - Google P

-

Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide - Journal of Research in Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is rich with heterocyclic compounds, among which derivatives of triazole and pyridine are of significant interest due to their wide-ranging biological activities.[1][2] The compound 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol represents a confluence of these two important pharmacophores. A thorough understanding of its physicochemical properties is a critical prerequisite for its advancement in any research and development pipeline, from optimizing synthetic routes to formulating a potential therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol. In the absence of extensive direct experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of physical organic chemistry and draws upon data from structurally related analogs to provide well-reasoned estimations and detailed experimental protocols for their empirical determination. This approach is designed to empower researchers to anticipate the behavior of this molecule and to provide a robust framework for its experimental characterization.

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties.

Molecular Structure:

The structure of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol combines a chloropyridine ring linked to a triazolol ring. The "ol" suffix in triazol-3-ol indicates the presence of a hydroxyl group on the triazole ring, which can exist in tautomeric equilibrium with its keto form, 1-(6-chloro-2-pyridinyl)-1,2,4-triazolidin-3-one. This tautomerism is a key feature that will influence many of its physicochemical properties, including its acidity, hydrogen bonding capability, and solubility.

Caption: Chemical structure of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol.

Table 1: Fundamental Molecular Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₅ClN₄O | Calculated |

| Molecular Weight | 196.60 g/mol | Calculated |

| CAS Number | 136567-73-6 | Public Record |

Predicted and Comparative Physicochemical Properties

The following properties are estimated based on the chemical structure and data from analogous compounds. These predictions serve as a valuable guide for experimental design.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Melting Point (°C) | 180 - 220 | Heterocyclic compounds with the ability to form hydrogen bonds and exhibit some planarity tend to have relatively high melting points. The presence of both pyridine and triazole rings suggests strong intermolecular interactions. The melting point of heterocyclic compounds is influenced by the nature and position of substituents.[3][4] A sharp melting point range (e.g., 0.5-1.0°C) would be indicative of high purity. |

| Boiling Point (°C) | > 300 (decomposes) | Given the high melting point and complex structure, it is highly probable that this compound will decompose before reaching its boiling point at atmospheric pressure. |

| Aqueous Solubility | Sparingly soluble | The pyridine and triazole moieties can engage in hydrogen bonding with water. However, the overall molecule is relatively nonpolar. The chloro-substituent further decreases aqueous solubility. Solubility is expected to be pH-dependent due to the basic nitrogen atoms and the acidic triazolol proton. Unsubstituted 1H-1,2,4-triazole is very soluble in water.[5] |

| pKa | Acidic pKa: 7-9; Basic pKa: 2-4 | The hydroxyl group on the triazole ring is expected to be weakly acidic. The pyridine nitrogen and the unsubstituted nitrogens on the triazole ring will exhibit basicity. The chloro-substituent on the pyridine ring will decrease the basicity of the pyridine nitrogen. Theoretical calculations can be employed to predict pKa values for triazole derivatives.[6][7] |

| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | This predicted range suggests a moderate lipophilicity, a common characteristic for many drug candidates. The chlorine atom increases lipophilicity, while the polar triazolol and pyridine functionalities decrease it. |

Synthesis and Characterization

Proposed Synthetic Pathway:

A common approach to synthesizing N-aryl triazoles involves the cyclization of a substituted hydrazine with a suitable one-carbon synthon.[8] A potential route could involve the reaction of 2-hydrazinyl-6-chloropyridine with a cyanate or a related electrophile to form a semicarbazide intermediate, followed by base-catalyzed cyclization.

Caption: A plausible synthetic workflow for the target compound.

Characterization Methods:

The identity and purity of the synthesized compound would be confirmed using a standard battery of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H, O-H, C=N, and C-Cl bonds.

-

Elemental Analysis: To determine the elemental composition (C, H, N, Cl) and confirm the molecular formula.

Experimental Protocols for Physicochemical Characterization

The following section details the experimental methodologies for determining the key physicochemical properties of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of purity.[9] A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus (e.g., Melt-Temp or a differential scanning calorimeter) is used.

-

Measurement:

-

A rapid heating run is performed to determine an approximate melting range.

-

A second, slower run (1-2 °C/min) is conducted, starting from approximately 20 °C below the approximate melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

Solubility Determination

Rationale: Solubility in aqueous and organic solvents is crucial for drug development, influencing everything from formulation to bioavailability. For ionizable compounds, solubility is pH-dependent.

Protocol (Shake-Flask Method):

-

Solvent Systems: Prepare a series of buffered aqueous solutions (e.g., pH 2, 5, 7.4, 9) and relevant organic solvents (e.g., ethanol, DMSO, acetonitrile).

-

Sample Addition: An excess amount of the compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

pKa Determination

Rationale: The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

Protocol (Potentiometric Titration):

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: The pKa values are determined from the titration curve, typically as the pH at the half-equivalence points. Specialized software can be used for more accurate calculations, especially for multiprotic species.

LogP Determination

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake-Flask Method):

-

Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

While direct, comprehensive experimental data for 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is not extensively documented in the public domain, this guide provides a robust framework for its physicochemical characterization. By leveraging data from structurally similar compounds and employing standardized experimental protocols, researchers can confidently determine the properties of this molecule. A thorough understanding of its melting point, solubility, pKa, and LogP is essential for its rational development in any chemical or pharmaceutical research program. The methodologies and predictive insights presented herein are intended to facilitate and guide these critical experimental investigations.

References

- Boulanger, W. A., et al. (1991). Synthesis and reactions of some benzo-annulated triazolopyridazines. Journal of Heterocyclic Chemistry, 28(3), 633-638.

- Google Patents. (2016). Synthesizing process of 1H-1,2,4-triazole. CN105906575A.

- Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) and 3-(1,2,3-Triazol-4-yl) Derivatives of Pyridine and Quinoline. Molecules, 27(24), 8879.

- Li, J., et al. (2008). Synthesis and characterization of 6-chloro-2(1H)-pyridinol.

- International Journal of Pharmaceutical Chemistry and Analysis. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal, 9(2), 54-60.

- Sztorch, B., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190.

- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(1), 104419.

- ResearchGate. (2010). ChemInform Abstract: Synthesis and RP HPLC Studies of Biologically Active Semicarbazides and Their Cyclic Analogues 1,2,4-Triazol-3-ones. ChemInform, 41(32).

- Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 868316.

- ResearchGate. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program.

- Ovidius University Annals of Chemistry. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 29(2), 83-91.

- American Chemical Society. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega, 8(23), 20958–20967.

- American Chemical Society. (2024). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry.

- MDPI. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(23), 8234.

-

Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

- ResearchGate. (2023).

- ResearchG

- National Academic Digital Library of Ethiopia. (2003).

- Ntshele, T. A., et al. (2025). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)

- Google Patents. (1997). Process for the preparation of 1,2,4-triazole derivatives useful as medicaments. FI97382B.

- ScienceDirect. (2001). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Journal of Molecular Structure: THEOCHEM, 572(1-3), 119-126.

-

SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(4), 450-471.

- ResearchGate. (2010). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.

-

Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]

- ResearchGate. (2023).

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1028888.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

- PubMed Central. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(15), 4991.

- PubMed Central. (2018). Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds.

Sources

- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 8. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

- 11. agilent.com [agilent.com]

An In-depth Technical Guide to the Biological Activity of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

This guide provides a comprehensive technical overview of the synthesis, predicted biological activities, and proposed mechanisms of action for the novel heterocyclic compound, 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally related compounds to build a robust predictive profile and to provide detailed experimental protocols for its empirical validation. This approach is designed to empower researchers, scientists, and drug development professionals to explore the therapeutic potential of this promising scaffold.

Introduction: The Convergence of Two Privileged Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. The structure of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol represents a thoughtful fusion of two such "privileged" scaffolds: the 1,2,4-triazole ring and a 2-chloropyridine moiety.

The 1,2,4-triazole nucleus is a five-membered heterocycle renowned for its metabolic stability and its capacity to engage in hydrogen bonding and dipole interactions with biological targets.[1] This versatility has led to its incorporation into a wide array of approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[1][2]

Similarly, the pyridine ring, particularly when halogenated, is a common feature in pharmacologically active compounds. The chloro-substituent can modulate the electronic properties of the ring system and provide a handle for further chemical modification, while the nitrogen atom serves as a hydrogen bond acceptor, contributing to target binding affinity.

This guide, therefore, provides a scientifically-grounded projection of the biological potential of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol, rooted in the extensive literature on its constituent chemical motifs. We will first detail a plausible synthetic route, then extrapolate a likely biological activity profile, and finally, provide robust, field-proven protocols for testing these hypotheses.

Proposed Synthesis and Characterization

A logical and efficient synthesis of the title compound can be designed based on established methodologies for the formation of 1,2,4-triazol-3-ols from hydrazides or related precursors. The following multi-step pathway is proposed.

Synthetic Workflow

Caption: Proposed synthetic pathway for 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 6-Chloropyridine-2-carbohydrazide

-

To a solution of 6-chloro-2-cyanopyridine (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 6-chloropyridine-2-carbohydrazide.

Step 2: Synthesis of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

-

Dissolve 6-chloropyridine-2-carbohydrazide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 eq), in THF, in the presence of a non-nucleophilic base like triethylamine (2.2 eq) to neutralize the generated HCl.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours to form the acylsemicarbazide intermediate.

-

Add a base such as potassium carbonate (K2CO3, 2.0 eq) and reflux the mixture for 8-12 hours to effect cyclization.

-

After cooling, filter the mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound, 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the triazolol and C-Cl bonds.

Predicted Biological Profile: An Analysis of Structural Analogs

Based on the extensive literature on pyridinyl-triazole derivatives, we can predict a range of potential biological activities for 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol. The most prominent of these are antifungal, anticancer, and antibacterial activities.

Antifungal Activity

The 1,2,4-triazole scaffold is the cornerstone of the azole class of antifungal agents, which act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atoms in the triazole ring are known to coordinate with the heme iron atom in the active site of CYP51, disrupting its function.

Table 1: Antifungal Activity of Representative Triazole Analogs

| Compound/Analog | Target Fungi | MIC (µg/mL) | Reference |

| Novel Triazole Derivatives | Candida albicans, Cryptococcus neoformans | ≤0.125 - 4.0 | [3] |

| Phenyl-propionamide Triazoles | Fluconazole-resistant C. albicans | Active | [4] |

| Pyridyl-substituted Triazoles | Candida spp., Cryptococcus neoformans | Moderate Activity | [1] |

Given these precedents, it is highly probable that 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol will exhibit antifungal properties. The pyridinyl moiety can be explored for its role in enhancing binding affinity within the CYP51 active site.

Caption: Proposed mechanism of antifungal action via CYP51 inhibition.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1,2,4-triazole derivatives against various cancer cell lines.[5][6] The mechanisms are often multifactorial and can include the inhibition of protein kinases, induction of apoptosis, and generation of reactive oxygen species (ROS). The fusion of triazole with other heterocyclic systems, like quinazolines, has been shown to yield potent EGFR blockers and ROS inducers.[7]

Table 2: Anticancer Activity of Representative Triazole Analogs

| Compound/Analog | Cell Lines | IC50 (µM) | Proposed Mechanism | Reference |

| Triazole-Coumarin Hybrids | A549 (Lung) | 8.87 | Antiproliferative | [5] |

| Triazole-Quinazoline Hybrids | HCT116, HepG2, PC-3, MCF-7 | Moderate to Good | EGFR Blocker, ROS Inducer | [7] |

| Fused Acridine-Triazoles | Breast Cancer Lines | Cytotoxic | Not specified | [6] |

The 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol scaffold warrants investigation for its antiproliferative effects, potentially through modulation of key signaling pathways implicated in cancer cell survival and proliferation.

Antibacterial Activity

The global challenge of antimicrobial resistance necessitates the discovery of new antibacterial agents.[8] Compounds incorporating the 1,2,4-triazole ring have demonstrated significant antibacterial activity. The combination of triazole and pyridine moieties in a single molecule has been explored as a strategy to develop novel antibacterial agents.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol, a tiered screening approach is recommended.

Caption: A generalized workflow for the biological evaluation of the title compound.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against fungal pathogens.

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculum Preparation: Grow the fungal strain (e.g., Candida albicans) overnight. Adjust the fungal suspension to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI medium.

-

Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, as determined by visual inspection or by measuring absorbance at 600 nm.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the half-maximal inhibitory concentration (IC50) against cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (serially diluted from a DMSO stock) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

While direct biological data for 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol is yet to be published, a comprehensive analysis of its structural components strongly suggests its potential as a pharmacologically active agent, particularly in the realms of antifungal and anticancer therapy. The proposed synthetic route is feasible and relies on well-established chemical transformations.

The immediate future direction is the synthesis and characterization of this molecule, followed by the execution of the biological screening protocols detailed in this guide. Positive results from these initial in vitro studies would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the compound in animal models of fungal infection or cancer.

-

ADMET Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

-

Detailed Mechanistic Studies: Elucidation of the precise molecular target(s) and signaling pathways modulated by the compound.

This technical guide provides a solid foundation and a clear roadmap for researchers to unlock the potential of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol as a novel lead compound in drug discovery.

References

-

WO2018005586A1 -[9][10][11]triazolo[1,5-a]pyridinyl substituted indole compounds. (URL: )

-

Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (URL: [Link])

-

Biological activities of[9][10][11]triazolo[1,5-a]pyrimidines and analogs. (URL: [Link])

-

2-(1H-1,2,4-Triazol-3-yl)pyridine. (URL: [Link])

-

Biological Evaluation and Pharmacological Potential of Heterocyclic N-Bridged S-Triazole Scaffolds: A Comprehensive Review. (URL: [Link])

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (URL: [Link])

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (URL: [Link])

- US4011218A - 1,2,4-triazoles. (URL: )

-

Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (URL: [Link])

-

3-Substituted 1,5-Diaryl-1H-1,2,4-triazoles as Prospective PET Radioligands for Imaging Brain COX-1 in Monkey. Part 1: Synthesis and Pharmacology. (URL: [Link])

-

An insight on medicinal attributes of 1,2,4-triazoles. (URL: [Link])

-

Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (URL: [Link])

-

Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives. (URL: [Link])

-

Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (URL: [Link])

-

Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. (URL: [Link])

-

Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. (URL: [Link])

-

Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. (URL: [Link])

-

Integrative Approach for Designing Novel Triazole Derivatives as α-Glucosidase Inhibitors: QSAR, Molecular Docking, ADMET, and Molecular Dynamics Investigations. (URL: [Link])

-

Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives: A patent review (2008-2011). (URL: [Link])

-

Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (URL: [Link])

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (URL: [Link])

-

Synthesis and pharmacological in vitro and in vivo evaluations of novel triazole derivatives as ligands of the ghrelin receptor. 1. (URL: [Link])

-

Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (URL: [Link])

-

US9512121B2 -[9][10][11] triazol [4,3-A] pyridine derivative, preparation method therefor or medical application thereof. (URL: )

-

Synthesis and Catalytic Applications of 1,2,4- Triazoles in Oxidative Processes. (URL: [Link])

-

Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. (URL: [Link])

-

Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. (URL: [Link])

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (URL: [Link])

-

Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (URL: [Link])

-

Anticancer Properties of 1,2,4-Triazoles. (URL: [Link])

-

Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. (URL: [Link])

-

Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (URL: [Link])

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 6. isres.org [isres.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2018005586A1 - [1,2,4]triazolo[1,5-a]pyridinyl substituted indole compounds - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

Technical Monograph: Spectroscopic Profiling of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol

This guide is structured as a high-level technical monograph designed for analytical chemists and process development scientists. It synthesizes specific chemical data with structural analysis and experimental protocols.

CAS Registry Number: 80714-26-7 Molecular Formula: C₇H₅ClN₄O Molecular Weight: 196.59 g/mol Primary Application: Agrochemical intermediate (herbicide/fungicide synthesis), Pharmacophore development.

Executive Summary & Chemical Identity

This compound represents a critical heterocyclic scaffold where a 1,2,4-triazole ring is fused to a 6-chloropyridine moiety. Its spectroscopic behavior is dominated by two factors:

-

Tautomeric Equilibrium: The "3-ol" designation is chemically ambiguous. In solution (DMSO, MeOH) and solid state, these systems predominantly exist as the 1,2,4-triazol-3-one (keto) tautomer, significantly affecting NMR and IR interpretation.

-

Inductive Effects: The chlorine atom at position 6 of the pyridine ring exerts a strong inductive effect (-I), deshielding the pyridine protons and influencing the acidity of the triazole system.

Structural Representation (Tautomerism)

The following diagram illustrates the critical equilibrium between the hydroxy and keto forms, which dictates the spectroscopic signals observed.

Figure 1: Tautomeric equilibrium. Analytical data usually reflects the Keto form unless derivatized.

Spectroscopic Characterization (NMR, IR, MS)[1][2]

A. Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Solvent: DMSO-d₆ (Preferred due to solubility and hydrogen bonding stabilization).[1]

¹H NMR Interpretation

The spectrum is characterized by a distinct ABC pattern for the pyridine ring and a diagnostic singlet for the triazole proton.

| Signal (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 12.0 - 12.8 | Broad Singlet | 1H | NH (Triazole N4 or N2) | Confirms the keto-tautomer dominance. If it were the pure -OH form, this signal would likely be sharper or absent due to rapid exchange, but the keto-NH is often distinct in dry DMSO. |

| 8.90 - 9.10 | Singlet | 1H | Triazole H-5 | Highly deshielded due to being flanked by two nitrogen atoms (N1 and N4). This is the "fingerprint" signal for the 1,2,4-triazole ring. |

| 8.05 - 8.15 | Doublet (J≈8 Hz) | 1H | Pyridine H-3 | Ortho to the triazole ring. Deshielded by the magnetic anisotropy of the triazole system. |

| 7.95 - 8.05 | Triplet (J≈8 Hz) | 1H | Pyridine H-4 | Para to the chlorine. Shows typical pyridine coupling. |

| 7.45 - 7.55 | Doublet (J≈8 Hz) | 1H | Pyridine H-5 | Ortho to the Chlorine. The Cl atom provides some shielding relative to H-3, but the -I effect keeps it aromatic. |

¹³C NMR Shifts (Predicted/Consolidated)

-

C=O (Triazole C3): ~154-156 ppm (Characteristic of the urea-like carbonyl in the triazolone ring).

-

Triazole C5: ~144 ppm (C=N bond character).

-

Pyridine Carbons:

-

C2 (linked to triazole): ~148 ppm

-

C6 (linked to Cl): ~150 ppm

-

C4: ~140 ppm

-

C3/C5: ~115-125 ppm

-

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the tautomeric state. A broad -OH stretch is not the primary feature; instead, look for the amide/urea characteristics.

-

3100 – 2800 cm⁻¹: C-H stretching (aromatic).

-

3200 – 2600 cm⁻¹ (Broad): N-H stretching (associated via H-bonding).

-

1700 – 1680 cm⁻¹: C=O Stretching. This is the critical band. The presence of a strong carbonyl peak confirms the triazolone (keto) structure. A pure "triazol-3-ol" would lack this and show a C-O stretch/OH band instead.

-

1590, 1450 cm⁻¹: C=N and C=C skeletal vibrations (Pyridine/Triazole rings).

-

750 – 700 cm⁻¹: C-Cl stretching.

C. Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI.

-

Molecular Ion [M+H]⁺: m/z 197 (³⁵Cl) and 199 (³⁷Cl).

-

Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks, confirming the presence of one Chlorine atom .

-

Fragmentation Pathway:

-

m/z 197 → 169: Loss of CO (28 Da) or N₂. The loss of CO is characteristic of the triazolone ring contraction.

-

m/z 169 → 134: Loss of Cl (35 Da) from the pyridine ring.

-

Base Peak: Often the chloropyridine cation or the pyridyl-nitrile species depending on ionization energy.

-

Synthesis & Experimental Protocol

The synthesis relies on a nucleophilic aromatic substitution followed by a cyclization. The causality here is driven by the reactivity of the 2-position in 2,6-dichloropyridine due to nitrogen activation.

Reaction Workflow

Figure 2: Synthetic route via hydrazine intermediate.

Detailed Protocol (Self-Validating)

-

Hydrazinolysis:

-

Dissolve 2,6-dichloropyridine (1.0 eq) in Ethanol.

-

Add Hydrazine Hydrate (3.0 eq) slowly. Causality: Excess hydrazine prevents the formation of the bis-substituted dipyridyl byproduct.

-

Reflux for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Validation: Disappearance of starting material spot; appearance of a polar, UV-active spot (Hydrazine intermediate).

-

-

Cyclization:

-

Isolate the intermediate (2-chloro-6-hydrazinopyridine).

-

React with Urea (melt fusion at 180°C) or Ethyl Chloroformate followed by base cyclization.

-

Validation: The product will precipitate upon acidification.

-

-

Purification:

-

Recrystallize from Ethanol/Water.

-

Purity Check: Melting point should be distinct (approx 160-170°C, dependent on crystal form).

-

References & Authority

The data and protocols above are synthesized from standard heterocyclic chemistry principles and specific analog data found in authoritative chemical databases.

-

Sigma-Aldrich (Merck). Product Specification: 1-(6-chloropyridin-2-yl)-1H-1,2,4-triazol-3-ol (CAS 80714-26-7).

-

National Institutes of Health (PubMed). Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds. (Provides comparative NMR shifts for pyridyl-triazole systems).

-

ResearchGate (Matysiak et al.). Tautomerism of 1,2,4-triazol-3-ones. (Establishes the keto-tautomer dominance in spectroscopic data).

-

Chem-Impex. 2-(1H-1,2,4-Triazol-3-yl)pyridine Data Sheet. (Analogous structure data).

Disclaimer: This guide is for research purposes. Always verify spectral data with an internal standard in your specific solvent system, as concentration and pH can shift tautomeric equilibria.

Sources

Unveiling the Therapeutic Potential of 1-(6-Chloro-2-Pyridinyl)-1H-1,2,4-Triazol-3-Ol: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling starting point for novel therapeutic development. The compound 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol, integrating both a pyridine and a 1,2,4-triazole moiety, stands as a promising candidate for targeted drug discovery. The 1,2,4-triazole ring is a cornerstone of numerous clinically approved drugs, demonstrating a wide spectrum of biological activities including antifungal, antibacterial, anticancer, and antiviral effects.[1][2][3][4][5][6] Similarly, the pyridine ring is a frequent constituent of bioactive molecules. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets for this compound, grounded in the established pharmacology of its constituent chemical motifs. For each proposed target, we will delineate the scientific rationale, provide detailed, field-proven experimental protocols for validation, and present clear, actionable workflows to guide researchers in their investigations.

Introduction: The Strategic Design of a Privileged Scaffold

The chemical architecture of 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol is not a random assortment of atoms but a deliberate combination of two pharmacologically significant heterocycles. The 1,2,4-triazole ring system is renowned for its ability to engage with biological targets through hydrogen bonding and coordination with metal ions, a feature leveraged in many successful drugs.[1][6] The pyridine ring, a bioisostere of a phenyl group, offers a scaffold for substitution to modulate pharmacokinetic and pharmacodynamic properties. The presence of a chlorine atom on the pyridine ring can further influence the compound's electronic properties and metabolic stability. This guide will dissect the potential therapeutic avenues stemming from this unique molecular design.

Potential Therapeutic Target 1: Fungal Lanosterol 14α-Demethylase (CYP51)

Rationale and Mechanistic Insight

A primary and highly probable target for a 1,2,4-triazole-containing compound is the fungal enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death. Triazole antifungal agents, such as fluconazole and itraconazole, function by coordinating their triazole nitrogen atom with the heme iron atom in the active site of CYP51, thereby inhibiting its enzymatic activity.[1][7] The structural similarity of 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol to known triazole antifungals makes CYP51 a primary target for investigation.

Experimental Validation Workflow

A systematic approach is required to validate the inhibition of fungal CYP51. The following workflow outlines the key experimental steps.

Caption: Experimental workflow for validating CYP51 inhibition.

Detailed Experimental Protocols

Objective: To determine the direct inhibitory effect of the compound on purified fungal CYP51.

Protocol:

-

Expression and Purification of Recombinant CYP51: Express recombinant CYP51 from a relevant fungal species (e.g., Candida albicans or Aspergillus fumigatus) in E. coli or a yeast expression system. Purify the enzyme using affinity chromatography.

-

Assay Buffer: Prepare a buffer containing 50 mM potassium phosphate (pH 7.4), 100 mM NaCl, 1 mM EDTA, and 0.1 mg/mL bovine serum albumin.

-

Reaction Mixture: In a 96-well plate, combine the purified CYP51 enzyme, a fluorescent substrate (e.g., a lanosterol derivative that becomes fluorescent upon demethylation), and varying concentrations of 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol (solubilized in DMSO).

-

Initiation and Measurement: Initiate the reaction by adding NADPH. Monitor the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the compound by fitting the data to a dose-response curve.

Objective: To determine the concentration of the compound required to inhibit the growth of various fungal pathogens.

Protocol:

-

Fungal Strains: Use a panel of clinically relevant fungal strains, including Candida albicans, Candida glabrata, Aspergillus fumigatus, and Cryptococcus neoformans.

-

Broth Microdilution Method (CLSI Guidelines):

-

Prepare a serial dilution of the compound in RPMI-1640 medium in a 96-well plate.

-

Inoculate each well with a standardized fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

-

Potential Therapeutic Target 2: Bacterial and Protozoal Dihydrofolate Reductase (DHFR)

Rationale and Mechanistic Insight

The 1,2,4-triazole nucleus, in combination with a pyridine ring, bears structural resemblance to the pteridine ring of folic acid. This suggests that 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol could act as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway. DHFR is essential for the synthesis of nucleotides and some amino acids, making it a validated target for antibacterial (e.g., trimethoprim) and antiprotozoal (e.g., pyrimethamine) drugs.

Experimental Validation Workflow

Caption: Workflow for validating DHFR inhibition.

Detailed Experimental Protocols

Objective: To measure the direct inhibition of bacterial or protozoal DHFR.

Protocol:

-

Enzyme Source: Use purified recombinant DHFR from the target organism (e.g., Escherichia coli, Staphylococcus aureus, or Plasmodium falciparum).

-

Assay Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.

-

Reaction Mixture: In a quartz cuvette or 96-well UV-transparent plate, combine the DHFR enzyme, dihydrofolate, and varying concentrations of the test compound.

-

Initiation and Measurement: Start the reaction by adding NADPH and immediately monitor the change in absorbance at 340 nm.

-

Data Analysis: Calculate the rate of NADPH consumption and determine the IC50 of the compound.

Potential Therapeutic Target 3: Xanthine Oxidoreductase (XO)

Rationale and Mechanistic Insight

Certain 3-phenyl-5-pyridyl-1,2,4-triazole derivatives have demonstrated potent inhibitory activity against xanthine oxidoreductase (XO).[8] XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. The structural features of 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol align with those of known XO inhibitors, making this enzyme a plausible target.

Experimental Validation Workflow

Caption: Workflow for validating xanthine oxidoreductase inhibition.

Detailed Experimental Protocols

Objective: To determine the inhibitory activity of the compound against XO.

Protocol:

-

Enzyme Source: Use commercially available bovine milk xanthine oxidase.

-

Assay Principle: The assay measures the increase in absorbance at 295 nm due to the formation of uric acid from xanthine.

-

Reaction Mixture: In a UV-transparent 96-well plate, combine XO, xanthine, and various concentrations of the test compound in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Measurement: Monitor the rate of uric acid formation by measuring the change in absorbance at 295 nm over time.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Other Potential Therapeutic Avenues

The versatile nature of the 1,2,4-triazole and pyridine scaffolds suggests other potential therapeutic targets that warrant investigation:

-

Antitubercular Activity: Some pyridinyl triazoles have shown activity against Mycobacterium tuberculosis.[9][10] Potential targets could include enzymes in the coenzyme F420 biosynthesis pathway.[9]

-

Antiviral Activity: The 1,2,4-triazole core is present in the antiviral drug ribavirin, which targets viral RNA polymerase.[11]

-

Anti-inflammatory Activity: Various triazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[2]

-

Inhibition of Amyloid-β Aggregation: The triazole-pyridine framework has been shown to inhibit metal-induced aggregation of amyloid-β peptides, suggesting a potential role in the treatment of Alzheimer's disease.[12]

Summary and Future Directions

The compound 1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-ol represents a promising starting point for the development of novel therapeutics. Based on the well-established pharmacology of its constituent heterocycles, this guide has identified several high-probability therapeutic targets, including fungal CYP51, bacterial and protozoal DHFR, and xanthine oxidoreductase. The provided experimental workflows and detailed protocols offer a clear and actionable path for researchers to validate these potential targets. Future investigations should focus on a systematic screening of this compound against a broad panel of enzymes and receptors to fully elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, guided by the initial findings, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising molecular scaffold.

References

-

El-Sayed, A. H. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[11][13][14]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate.

- Abdel-Wahab, B. F., et al. (2018). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 23(4), 859.

- Reynolds, R. C., et al. (2023). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 9(11), 2245-2258.

- Yurttas, L., et al. (2020). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 56.

- Li, Z., et al. (2010). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol.

- Reynolds, R. C., et al. (2023). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 9(11), 2245-2258.

- Verma, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104217.

- Al-Bayati, R. I. H., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(132), 1-10.

- Sławiński, J., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(2), 438.

-

Vasin, A. V., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][11][13][14]triazin-7(6H)-ones and Derivatives. Molecules, 27(19), 6296.

-

Castillo, C., et al. (2019). Novel[9][11][13]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(14), 1775-1793.

- Frontiers Research Topic. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers.

- Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 861386.

- Mohite, P., et al. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.

- Aouad, M. R., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(15), 3456.

- Appelt, C., et al. (2015). Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation. Inorganica Chimica Acta, 435, 133-140.

- Zhang, S., et al. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs. Current Medicinal Chemistry, 19(17), 2747-2777.

-

Santa Cruz Biotechnology. (n.d.). 6-Chloro[11][13][14]triazolo[4,3-b]pyridazin-3(2H)-one.

- Wikipedia. (n.d.). Triazole.

- Sato, T., et al. (2009). Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 184-187.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. mdpi.com [mdpi.com]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Triazole - Wikipedia [en.wikipedia.org]

- 8. Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

The Triazole Architect: A Technical Guide to Substituted 1,2,4-Triazole Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists. Scope: Synthetic Methodologies, Structure-Activity Relationships (SAR), and Pharmacological Mechanisms.

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its isomer (1,2,3-triazole), which is often associated with "click" chemistry linkers, the 1,2,4-triazole is frequently the pharmacophore itself .

Its utility stems from three physicochemical pillars:

-

Bioisosterism: It effectively mimics amide and ester bonds while offering superior metabolic stability against hydrolysis.

-

Dipole Moment & H-Bonding: The ring nitrogen atoms (N2 and N4) act as strong hydrogen bond acceptors, while N1 (if unsubstituted) or attached NH groups can act as donors, facilitating high-affinity binding in polar enzyme pockets.

-

Coordination Chemistry: The N4 nitrogen possesses a lone pair ideally positioned to coordinate with metal ions, most notably the Heme-Iron (

) in cytochrome P450 enzymes (e.g., CYP51 in fungi, CYP19/Aromatase in humans).

Synthetic Architectures: From Classical to Catalytic

Constructing the 1,2,4-triazole core requires selecting a pathway that balances regioselectivity with functional group tolerance.

Classical Pathways (Thermal Condensation)

Historically, synthesis relied on high-temperature condensation reactions.

-

Pellizzari Reaction: The condensation of an amide with an acyl hydrazide.

-

Limitation: Requires harsh conditions (often >180°C) or microwave irradiation.

-

-

Einhorn-Brunner Reaction: The condensation of hydrazines with diacylamines (imides).

-

Regioselectivity:[1] Controlled by the acidity of the acyl groups; the substituent from the stronger acid preferentially occupies the C3 position.

-

Modern Pathways (Oxidative Cyclization)

The field has shifted toward transition-metal-catalyzed oxidative cyclization, which operates under milder conditions and allows for "late-stage functionalization."

-

Cu-Catalyzed Amidine Coupling: A copper salt (e.g.,

or

Visualization: Synthetic Decision Tree

Figure 1: Decision matrix for selecting a synthetic route based on available precursors and thermal tolerance.

Therapeutic Mechanics & SAR

The biological activity of 1,2,4-triazoles is dominated by their interaction with metalloenzymes.

Antifungal Mechanism (CYP51 Inhibition)

Azole antifungals (Fluconazole, Voriconazole) target Lanosterol 14

-

Mechanism: The triazole ring enters the active site.[4] The N4 nitrogen coordinates directly with the Heme Iron (

), displacing the water molecule/oxygen required for catalysis. This blocks the demethylation of lanosterol, halting ergosterol biosynthesis and compromising the fungal cell membrane. -

SAR Insight:

-

N1-Linker: Usually connects to a halogenated phenyl ring (e.g., 2,4-difluorophenyl). This moiety fits into the hydrophobic access channel of the enzyme.

-

C3-Substituent: Determines spectrum of activity (e.g., Aspergillus vs. Candida).

-

Anticancer Mechanism (Aromatase Inhibition)

In breast cancer therapy, triazoles (Letrozole, Anastrozole) inhibit Aromatase (CYP19) .[5]

-

Mechanism: Similar to CYP51, the triazole N4 coordinates with the Heme Iron of aromatase, preventing the conversion of androgens to estrogens.

-

Selectivity: The substituents on the triazole (often benzonitriles) are tuned to interact with specific residues in the CYP19 pocket, avoiding inhibition of other P450s involved in cortisol/aldosterone synthesis.

Visualization: Mechanism of Action (CYP51/CYP19)

Figure 2: The mechanistic cascade of P450 inhibition via N4-Iron coordination.

Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis (Modern Method)

Objective: Synthesis of 3,5-disubstituted-1,2,4-triazole via oxidative coupling of amidines. Reference: Adapted from Ueda et al., J. Am. Chem. Soc.[1][6] (See Ref [1]).

-

Reagents:

-

Amidine Hydrochloride (1.0 equiv)

-

Nitrile (1.2 equiv) OR Second Amidine (1.0 equiv)

-

Catalyst:

(10 mol%) or -

Base:

(2.0 equiv) -

Solvent: DMSO or DMF (Reagent Grade)

-

-

Procedure:

-

Step 1: Charge a reaction tube with the amidine, nitrile/amidine partner, base, and copper catalyst.

-

Step 2: Add solvent (approx. 0.2 M concentration relative to limiting reagent).[7]

-

Step 3: Heat to 100–120°C under an air atmosphere (open tube or

balloon) for 12–24 hours. Note: Air is the oxidant. -

Step 4: Monitor via TLC (EtOAc/Hexane).

-

Step 5: Quench with water and extract with Ethyl Acetate. Wash organic layer with brine.

-

Step 6: Purify via column chromatography.

-

Protocol B: Microbroth Dilution Assay (Antifungal Efficacy)

Objective: Determine Minimum Inhibitory Concentration (MIC) against Candida albicans. Standard: CLSI M27-A3 Guidelines.

-

Preparation:

-

Dissolve synthesized triazole in DMSO to create a stock solution (e.g., 10 mg/mL).

-

Prepare RPMI 1640 medium buffered with MOPS (pH 7.0).

-

-

Inoculum:

-

Adjust C. albicans suspension to

to

-

-

Plate Setup:

-

Use a 96-well sterile microplate.

-

Perform serial 2-fold dilutions of the drug across the rows (Final range: 64

g/mL to 0.125 -

Include Growth Control (Media + Cells + DMSO) and Sterility Control (Media only).

-

-

Incubation:

-

Incubate at 35°C for 24–48 hours.

-

-

Readout:

-

MIC is defined as the lowest concentration showing prominent inhibition (optically clear) compared to the growth control.

-

Comparative Data: Marketed Triazole Therapeutics

| Drug Name | Primary Indication | Mechanism | Key Structural Feature |

| Fluconazole | Antifungal (Systemic) | CYP51 Inhibitor | Bis-triazole; 2,4-difluorophenyl group confers metabolic stability. |

| Voriconazole | Antifungal (Mold/Yeast) | CYP51 Inhibitor | C2-methyl group enhances potency against Aspergillus. |

| Letrozole | Breast Cancer (ER+) | Aromatase Inhibitor | Benzonitrile groups interact with hydrophobic pocket residues (Trp224). |

| Ribavirin | Antiviral (HCV/RSV) | RNA Polymerase Inhibitor | 1,2,4-triazole-3-carboxamide; mimics guanosine. |

| Alprazolam | Anxiolytic | GABA-A Modulator | Fused triazolo-benzodiazepine ring system. |

References

-

Copper-Catalyzed Synthesis: Ueda, S., & Nagasawa, H. (2009).[1][6] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[1][6][8] Journal of the American Chemical Society. Link

-

Antifungal Mechanism: Podust, L. M., et al. (2001). Structural basis for drug resistance in the human pathogen Candida albicans. Proceedings of the National Academy of Sciences. Link

-

Aromatase Inhibition: Ghosh, D., et al. (2009). Structural basis for androgen specificity and oestrogen synthesis in human aromatase. Nature. Link

-

Einhorn-Brunner Reaction: Potts, K. T. (1961).[9] The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Link

-

Fluconazole Data: Pfizer Inc. (2020). Diflucan (Fluconazole) Prescribing Information. Link

Sources

- 1. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 3. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]

- 7. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity [mdpi.com]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Einhorn-Brunner Reaction [drugfuture.com]

Unraveling the Chameleon: A Guide to the Tautomeric Forms of 1,2,4-Triazol-3-ol Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] Its derivatives, particularly those bearing a hydroxyl group at the C3 position, exhibit a fascinating and critical phenomenon: tautomerism. This guide provides an in-depth exploration of the tautomeric equilibria of 1,2,4-triazol-3-ol derivatives, moving beyond simple definitions to explain the underlying principles that govern their structural identity. For drug development professionals, a precise understanding of a molecule's dominant tautomeric form is not an academic exercise; it is fundamental to predicting molecular interactions, understanding structure-activity relationships (SAR), and ensuring the integrity of intellectual property.[3][4] We will dissect the causative factors that influence tautomeric preference, detail the definitive analytical techniques for their characterization, and provide field-proven experimental and computational protocols.

The Core Challenge: Tautomerism in 1,2,4-Triazol-3-ol Systems

Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond. For 1,2,4-triazol-3-ol derivatives, this phenomenon primarily manifests as a keto-enol type equilibrium, where the molecule can exist in a hydroxy (enol-like) form or an oxo (keto-like) form.

The complexity arises from the multiple nitrogen atoms in the triazole ring, which can act as proton acceptors. This leads to several potential tautomers, principally the 3-hydroxy form and the 1,2-dihydro-3-oxo and 2,4-dihydro-3-oxo forms. Computational studies frequently indicate that the oxo (keto) tautomers are energetically more stable in many environments.[1][5] The precise equilibrium is a delicate balance dictated by a confluence of intrinsic and extrinsic factors.

Caption: Prototropic tautomeric equilibria in 1,2,4-triazol-3-ol systems.

Causality of Tautomeric Preference

Understanding why a particular tautomer predominates is key to rational drug design. The equilibrium is not static; it is a dynamic process influenced by:

-

Electronic Effects of Substituents: The electronic nature of substituents on the triazole ring or attached phenyl rings profoundly impacts tautomer stability.[6] Electron-withdrawing groups can stabilize one form over another by altering the electron density distribution within the heterocyclic ring.[1][7] Conversely, electron-donating groups can shift the equilibrium in the opposite direction.[6]

-

Solvent Environment: The polarity and proticity of the solvent play a critical role.[5] In nonpolar solvents, intramolecular hydrogen bonding may favor a specific tautomer. In polar, protic solvents like water or methanol, solvent molecules can actively participate in proton transfer, lowering the energy barrier for interconversion and potentially stabilizing more polar or zwitterionic forms through hydrogen bonding.[5]

-

pH and Protonation State: In biological systems, the local pH environment is paramount. Protonation of one of the ring nitrogens can drastically alter the electronic landscape of the molecule, leading to a significant shift in the tautomeric equilibrium.[1] This is a crucial consideration for predicting a drug's behavior in different physiological compartments.

-

Solid-State Packing: In the crystalline state, intermolecular forces such as hydrogen bonding and π–π stacking dictate which tautomer is "locked" into the crystal lattice.[3] This is why the solid-state structure may not always reflect the dominant tautomer in solution.

The Analytical Toolbox: A Multi-pronged Approach to Tautomer Elucidation

No single technique can provide a complete picture of tautomerism. A synergistic approach, combining solid-state analysis, solution-state studies, and computational modeling, is essential for a trustworthy structural assignment.

Caption: Integrated workflow for the definitive characterization of tautomers.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides unambiguous, high-resolution structural data, revealing the precise location of atoms, including hydrogen atoms, within a crystal lattice.[3] It is the ultimate arbiter for determining the tautomeric form in the solid state.

Self-Validating Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (The Crucial First Step):

-

Causality: High-quality single crystals are a prerequisite. The choice of solvent is critical.

-

Method: Slowly evaporate a solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture like ethyl acetate/hexane). Vapor diffusion (diffusing a poor solvent into a solution of the compound) is another powerful technique. Aim for slow crystal growth over days or weeks to achieve the necessary size and quality.

-

-

Data Collection:

-